molecular formula C9H8Cl2N2 B12962608 5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine

5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine

Cat. No.: B12962608
M. Wt: 215.08 g/mol
InChI Key: VAARWGBJBUQHJR-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine is a heterocyclic aromatic compound that belongs to the imidazo[1,2-a]pyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine typically involves the chlorination of 2-methylimidazo[1,2-a]pyridine. One common method includes the use of triphosgene as a chlorinating agent under controlled conditions . The reaction is carried out in an inert atmosphere, often using solvents like toluene or dichloromethane, and requires careful temperature control to ensure the desired product is obtained.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process often includes steps to purify the product, such as recrystallization or distillation, to achieve the required purity for its intended applications.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate can be used in the presence of a suitable solvent and base.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be employed under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted imidazo[1,2-a]pyridine derivatives, while oxidation reactions can produce corresponding oxo derivatives.

Mechanism of Action

The mechanism of action of 5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in microbial growth, thereby exhibiting antimicrobial properties .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine is unique due to its specific substitution pattern on the imidazo[1,2-a]pyridine ring. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.

Properties

Molecular Formula

C9H8Cl2N2

Molecular Weight

215.08 g/mol

IUPAC Name

5-chloro-3-(chloromethyl)-2-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C9H8Cl2N2/c1-6-7(5-10)13-8(11)3-2-4-9(13)12-6/h2-4H,5H2,1H3

InChI Key

VAARWGBJBUQHJR-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N2C(=N1)C=CC=C2Cl)CCl

Origin of Product

United States

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